Enantiomer-Specific Pharmacokinetics in Humans: Direct Head-to-Head Comparison of AUC and Half-Life
In a double-blind, placebo-controlled, balanced crossover study involving 12 methamphetamine abusers, intravenous administration of racemic methamphetamine (0.5 mg/kg) revealed that the area under the plasma concentration-time curve (AUC) for the d-enantiomer was 30% smaller than that for the l-enantiomer (P = .0085) [1]. Additionally, the elimination half-life of l-methamphetamine (13.3-15.0 hours) was significantly longer than that of d-methamphetamine (10.2-10.7 hours) (P < .0001) [1]. These data highlight that the enantiomers exhibit distinct pharmacokinetic profiles when administered together as the racemate.
| Evidence Dimension | Pharmacokinetics (AUC and half-life) after racemate administration |
|---|---|
| Target Compound Data | d-Methamphetamine AUC: 30% smaller than l-Methamphetamine (P = .0085); d-Methamphetamine half-life: 10.2-10.7 h |
| Comparator Or Baseline | l-Methamphetamine AUC: Baseline; l-Methamphetamine half-life: 13.3-15.0 h (P < .0001) |
| Quantified Difference | AUC: 30% difference; Half-life: ~3-4 h difference |
| Conditions | Human subjects (n=12), intravenous racemic methamphetamine (0.5 mg/kg), crossover design |
Why This Matters
This data is critical for forensic laboratories interpreting blood or plasma concentrations in impaired driving or postmortem cases; reliance on a single-enantiomer standard would yield inaccurate pharmacokinetic calculations.
- [1] Mendelson, J., et al. (2006). Human pharmacology of the methamphetamine stereoisomers. Clinical Pharmacology & Therapeutics, 80(4), 403-420. View Source
